Rau-azpc
CAS No.: 108206-16-2
Cat. No.: VC20749123
Molecular Formula: C26H27IN6O2
Molecular Weight: 580.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108206-16-2 |
|---|---|
| Molecular Formula | C26H27IN6O2 |
| Molecular Weight | 580.4 g/mol |
| IUPAC Name | (1S,15S,18S,19S,20S)-N-(4-azido-3-(125I)iodanylphenyl)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide |
| Standard InChI | InChI=1S/C26H27IN6O2/c27-19-11-15(6-7-21(19)31-32-28)29-26(35)24-18-12-22-25-17(16-3-1-2-4-20(16)30-25)9-10-33(22)13-14(18)5-8-23(24)34/h1-4,6-7,11,14,18,22-24,30,34H,5,8-10,12-13H2,(H,29,35)/t14-,18+,22+,23+,24+/m1/s1/i27-2 |
| Standard InChI Key | OIJUJHQUYGBPNM-NCNAYSDWSA-N |
| Isomeric SMILES | C1C[C@@H]([C@H]([C@@H]2[C@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])[125I])O |
| SMILES | C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])I)O |
| Canonical SMILES | C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])I)O |
Introduction
Fundamental Characteristics of Rau-azpc
Rau-azpc (rauwolscine azidophenyl carboxamide) is a sophisticated chemical compound derived from rauwolscine, a naturally occurring alkaloid found predominantly in plant species of the genus Rauvolfia. This compound incorporates an azetidine ring structure that significantly enhances its biological activity compared to its parent compound. The full chemical name of its radioiodinated form is 17 alpha-hydroxy-20 alpha-yohimban-16 beta-[N-(4-azido-3-[125I]iodo)phenyl] carboxamide (125I-Rau-AzPC), which serves as a photolabile probe particularly useful in receptor binding studies .
The structural foundation of Rau-azpc bears similarity to yohimbine, another well-known alkaloid, but with crucial modifications that grant it distinct pharmacological properties. These modifications include the incorporation of specific functional groups that enable photoactivation and covalent binding to target proteins under controlled conditions . This specialized chemical architecture makes Rau-azpc particularly valuable in receptor identification and characterization studies.
Historical Development
The development of Rau-azpc stems from efforts to create improved tools for studying alpha-adrenergic receptors. Researchers recognized the need for selective compounds that could be used to identify and characterize these important receptor proteins. The synthesis of this compound represents an innovative approach to receptor labeling, combining the selectivity of rauwolscine with photoaffinity labeling technology .
Chemical Structure and Properties
Molecular Structure
Rau-azpc features a complex molecular architecture derived from the yohimbane alkaloid skeleton. Its structure incorporates an azido-phenyl carboxamide moiety attached to the rauwolscine backbone. This strategic modification creates a photoreactive compound that maintains alpha-adrenergic receptor affinity while gaining the ability to form covalent bonds upon photoactivation .
The molecule contains a complex arrangement of carbon, nitrogen, and oxygen atoms, with the photoreactive azido group positioned to interact optimally with receptor binding sites. The integration of the azetidine component enhances the compound's biological activity by improving its interaction capabilities with target receptors.
Synthesis Pathway
The synthesis of Rau-azpc follows a multi-step process starting with rauwolscine carboxylate. This precursor undergoes reaction with 4-N-t-butyloxycarbonyl-aminoaniline to produce rauwolscine 4-aminophenyl carboxamide (Rau-AmPC). Subsequently, Rau-AmPC is radioiodinated and converted to the arylazide derivative through a diazonium salt intermediate, resulting in the final product, 125I-Rau-AzPC .
The synthesis pathway likely involves specific catalytic conditions, potentially utilizing ruthenium-catalyzed reactions for certain steps. While the search results don't provide complete synthesis details, the ruthenium-catalyzed azide alkyne cycloaddition (RuAAC) reaction might be relevant to certain aspects of Rau-azpc synthesis, given its ability to create specific triazole structures .
Biological Activities and Receptor Interactions
Stereoselective Interactions
The alpha-adrenergic agonist epinephrine inhibits the labeling of receptors by Rau-azpc in a stereoselective manner, further confirming the compound's specificity for physiologically relevant binding sites. This stereoselectivity is a crucial characteristic that validates the compound's utility in studying receptor-ligand interactions in their native conformation .
Research Applications
Photoaffinity Labeling
One of the most significant applications of Rau-azpc is in photoaffinity labeling of alpha-2 adrenergic receptors. This technique allows researchers to identify and study the hormone-binding subunit of these receptors. The procedure typically involves:
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Solubilization of alpha-2 adrenergic receptors from tissue membranes (e.g., porcine brain)
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Partial purification using affinity chromatography with a yohimbine-agarose matrix
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Incubation of the partially purified receptor preparation with 125I-Rau-AzPC
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Photolysis to induce covalent labeling
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Analysis by NaDodSO4/PAGE and autoradiography to identify labeled peptides
This methodology has successfully identified the 62,000 dalton peptide as the hormone-binding subunit of the alpha-2 adrenergic receptor protein, representing a significant advancement in receptor characterization .
Receptor Structure and Function Studies
Rau-azpc has proven valuable in elucidating the structural and functional characteristics of adrenergic receptors. By facilitating the identification of specific receptor components, this compound has contributed to our understanding of receptor-ligand interactions and signal transduction mechanisms .
The radioiodinated photoaffinity probe nature of Rau-azpc makes it particularly useful for structural and biophysical characterization of receptor proteins. These studies are essential for understanding receptor function at the molecular level and can inform drug development targeting these receptors .
Comparative Analysis with Related Compounds
Relationship to Rauwolscine and Yohimbine
While derived from rauwolscine, Rau-azpc exhibits distinct properties that differentiate it from both rauwolscine and the structurally similar yohimbine. The addition of the photoactivatable azide group and other structural modifications creates a specialized research tool that retains the alpha-adrenergic binding properties of its parent compounds while gaining new capabilities for receptor labeling .
Table 1: Comparison of Rau-azpc with Related Alkaloids
| Compound | Structure Type | Primary Function | Distinctive Features |
|---|---|---|---|
| Rau-azpc | Modified yohimbane alkaloid | Photoaffinity probe | Contains azidophenyl carboxamide group; can form covalent bonds upon photolysis |
| Rauwolscine | Yohimbane alkaloid | Alpha-2 antagonist | Natural alkaloid from Rauvolfia species; reversible binding |
| Yohimbine | Yohimbane alkaloid | Alpha-2 antagonist | Lacks photoaffinity labeling capability; reversible binding |
Methodological Considerations in Rau-azpc Studies
Experimental Protocols
Research utilizing Rau-azpc typically employs specific methodological approaches to ensure optimal results. The preparation and handling of this compound require attention to several factors:
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Proper control of photolysis conditions to ensure specific labeling
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Inclusion of appropriate controls to verify binding specificity
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Careful preparation of receptor material to maintain native conformation
These methodological considerations are crucial for obtaining reliable and reproducible results when working with this specialized compound.
Future Research Directions
Expanded Receptor Characterization
While current research has focused primarily on alpha-2 adrenergic receptors, the principles and methodologies employed with Rau-azpc could potentially be adapted to study other receptor types. The development of analogous compounds targeting different receptors represents a promising avenue for future research .
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